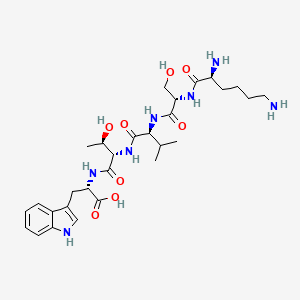

L-Lysyl-L-seryl-L-valyl-L-threonyl-L-tryptophan

Description

Properties

CAS No. |

587833-83-8 |

|---|---|

Molecular Formula |

C29H45N7O8 |

Molecular Weight |

619.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C29H45N7O8/c1-15(2)23(35-26(40)22(14-37)34-25(39)19(31)9-6-7-11-30)27(41)36-24(16(3)38)28(42)33-21(29(43)44)12-17-13-32-20-10-5-4-8-18(17)20/h4-5,8,10,13,15-16,19,21-24,32,37-38H,6-7,9,11-12,14,30-31H2,1-3H3,(H,33,42)(H,34,39)(H,35,40)(H,36,41)(H,43,44)/t16-,19+,21+,22+,23+,24+/m1/s1 |

InChI Key |

LGVLLYFNCUASPF-BFAVONBSSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-seryl-L-valyl-L-threonyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

In an industrial setting, the synthesis of peptides like this compound is scaled up using automated peptide synthesizers. These machines automate the repetitive cycles of coupling and deprotection, ensuring high efficiency and purity. The final product is purified using techniques like HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-seryl-L-valyl-L-threonyl-L-tryptophan can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form kynurenine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino groups can be modified through acylation or alkylation reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Acylating agents like acetic anhydride or alkylating agents like iodoacetamide.

Major Products Formed

Oxidation: Kynurenine from tryptophan.

Reduction: Free thiols from disulfide bonds.

Substitution: Acylated or alkylated derivatives of the peptide.

Scientific Research Applications

L-Lysyl-L-seryl-L-valyl-L-threonyl-L-tryptophan has diverse applications in scientific research:

Chemistry: Used as a model peptide in studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of peptide-based materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of L-Lysyl-L-seryl-L-valyl-L-threonyl-L-tryptophan depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins. This binding can trigger a cascade of molecular events, leading to changes in cellular functions. The exact molecular targets and pathways involved vary based on the peptide’s sequence and structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound A : L-Tryptophan, L-isoleucyl-L-valyl-L-threonyl-L-asparaginyl (CAS: 823233-07-4)

- Sequence : Trp-Ile-Val-Thr-Asn (tetrapeptide linked to Trp).

- Key differences :

- Implications: Reduced cationic charge (loss of Lys’s ε-amino group) likely diminishes interactions with anionic targets (e.g., DNA or phospholipid membranes). Higher hydrophobicity may improve membrane permeability but reduce aqueous solubility.

Compound B : Valorphin (Cattle) (CAS: Not specified)

- Sequence : Contains opioid-related residues (e.g., Tyr, Phe) and lacks Thr/Trp .

- Shorter chain length (tetrapeptide vs. pentapeptide).

- Implications :

Physicochemical and Functional Comparisons

| Property | Target Peptide | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight | 619.33 g/mol | ~650 g/mol* | ~550 g/mol* |

| XlogP | -4.6 | ~-2.1* | ~-1.5* |

| Hydrogen Bond Donors | 10 | 9 | 7 |

| Key Residues | Lys, Ser, Trp | Ile, Asn, Trp | Phe, Tyr |

| Potential Bioactivity | Uncharacterized | Unreported | Opioid agonist |

*Estimated based on structural similarity.

Enzymatic Susceptibility

- The target peptide’s Thr and Ser residues may render it a substrate for enzymes like threonine aldolase or serine hydroxymethyltransferase, which catalyze amino acid cleavage or modification (e.g., retro-aldol reactions) .

- In contrast, Compound A’s Asn residue could make it susceptible to asparaginase-mediated hydrolysis, a feature absent in the target peptide .

Research Findings and Limitations

- Synthetic Accessibility : The target peptide’s high polar surface area (262 Ų) complicates passive diffusion across biological membranes, limiting bioavailability without delivery enhancers .

- Stability : The presence of Trp increases susceptibility to oxidative degradation compared to peptides lacking aromatic residues (e.g., Compound B) .

- Functional Gaps: No direct studies on the target peptide’s biological activity were identified in the provided evidence. Hypotheses about receptor interactions (e.g., serotoninergic effects via Trp) remain untested .

Biological Activity

L-Lysyl-L-seryl-L-valyl-L-threonyl-L-tryptophan is a pentapeptide comprised of five amino acids: lysine (Lys), serine (Ser), valine (Val), threonine (Thr), and tryptophan (Trp). This compound has garnered attention for its diverse biological activities, particularly in the realms of protein interactions, signaling pathways, and potential therapeutic applications.

The synthesis of this compound typically employs Solid-Phase Peptide Synthesis (SPPS) . This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps include:

- Coupling Reactions : Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

- Deprotection : Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites.

- Cleavage : The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA and scavengers like triisopropylsilane (TIS) .

Protein-Protein Interactions

This compound has been investigated for its role in protein-protein interactions . Peptides of this nature often serve as modulators in various cellular processes by binding to specific receptors or enzymes, which can trigger downstream signaling cascades. This interaction is crucial for maintaining cellular homeostasis and regulating physiological responses .

Cellular Signaling Pathways

Research indicates that this pentapeptide may influence several cellular signaling pathways. For instance, it has been linked to:

- Immune Response Modulation : The tryptophan component is known to play a significant role in immune regulation, particularly through the indoleamine 2,3-dioxygenase (IDO) pathway, which can suppress immune cell activation .

- Neurotransmitter Synthesis : The presence of tryptophan suggests potential implications in serotonin synthesis, affecting mood and behavior .

Therapeutic Potential

This compound is being explored for various therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics .

- Cancer Treatment : Its ability to modulate immune responses may also position it as a potential therapeutic agent in oncology, particularly in enhancing anti-tumor immunity .

Research Findings and Case Studies

Several studies have highlighted the biological activity of L-tryptophan and its derivatives, including this compound:

- Cyclist Fatigue Study :

- Metabolic Functions :

Data Summary Table

| Biological Activity | Observations/Findings |

|---|---|

| Protein-Protein Interactions | Modulates cellular processes via receptor binding |

| Immune Response Modulation | Impacts IDO pathway; suppresses immune cell activation |

| Neurotransmitter Synthesis | Influences serotonin levels; affects mood and behavior |

| Antimicrobial Activity | Potential candidate for antibiotic development |

| Cancer Treatment Potential | Enhances anti-tumor immunity through immune modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.